molecular formula C8H11FO2 B14888547 1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethanone

Cat. No.: B14888547
M. Wt: 158.17 g/mol
InChI Key: PZPXDCUTFJAPRC-UHFFFAOYSA-N
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Description

1-(1-(Fluoromethyl)-2-oxabicyclo[211]hexan-4-yl)ethan-1-one is a compound of interest in the field of organic chemistry due to its unique bicyclic structure and the presence of a fluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(Fluoromethyl)-2-oxabicyclo[21One common method involves the use of difluoromethylation reagents to introduce the fluoromethyl group onto a pre-formed bicyclic structure . The reaction conditions often require the use of metal-based catalysts and specific solvents to achieve high yields and selectivity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process. The choice of reagents and catalysts is crucial to ensure the cost-effectiveness and sustainability of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The fluoromethyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one involves its interaction with specific molecular targets. The fluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, influencing biological pathways. The bicyclic structure provides rigidity, which can affect the compound’s overall reactivity and stability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(Fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl)ethan-1-one is unique due to the presence of both a fluoromethyl group and an oxabicyclic structure. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C8H11FO2

Molecular Weight

158.17 g/mol

IUPAC Name

1-[1-(fluoromethyl)-2-oxabicyclo[2.1.1]hexan-4-yl]ethanone

InChI

InChI=1S/C8H11FO2/c1-6(10)7-2-8(3-7,4-9)11-5-7/h2-5H2,1H3

InChI Key

PZPXDCUTFJAPRC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C12CC(C1)(OC2)CF

Origin of Product

United States

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